Crystal Structure Perturbation by the 6-Bromo Substituent
Introduction of a bromine atom at the 6-position of the [1,2,4]triazolo[4,3-a]pyridine scaffold induces a measurable change in the crystal lattice, altering molecular packing from the non-brominated parent compound. This is a direct structural consequence of the substituent .
| Evidence Dimension | Single-crystal X-ray diffraction unit cell parameters |
|---|---|
| Target Compound Data | Space Group: P 21/c; a = 14.3213(11), b = 6.9452(4), c = 12.6860(8) Å; β = 100.265(6)°; V = 1241.62(14) ų; R = 0.0561 |
| Comparator Or Baseline | 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (non-brominated analog): Space Group: P 21/c; a = 15.1413(12), b = 6.9179(4), c = 13.0938(8) Å; β = 105.102(6)°; V = 1324.16(16) ų; R = 0.0337 |
| Quantified Difference | The 6-bromo derivative exhibits a 6.2% smaller unit cell volume (1241.62 vs. 1324.16 ų) and a significant shift in the β angle (Δβ = -4.837°), indicating a more compact and differently oriented packing arrangement. |
| Conditions | Crystals were obtained and analyzed under identical experimental conditions via X-ray diffraction as reported in the study. |
Why This Matters
These distinct solid-state properties can directly impact bulk handling, formulation stability, and solubility, which are critical considerations for process chemistry scale-up and the development of reliable biological assays.
- [1] DOAJ. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). View Source
